molecular formula C13H19NO2 B5730802 N-cycloheptyl-5-methylfuran-2-carboxamide

N-cycloheptyl-5-methylfuran-2-carboxamide

Cat. No.: B5730802
M. Wt: 221.29 g/mol
InChI Key: HKHDEDOAQXOKMS-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-methylfuran-2-carboxamide is a chemical compound with the molecular formula C13H19NO2. It is characterized by a furan ring substituted with a cycloheptyl group and a methyl group, making it a unique member of the furan carboxamide family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-methylfuran-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with cycloheptylamine. The reaction is carried out under mild conditions, often in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of furan derivatives. This method offers advantages such as reduced reaction times and improved yields .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction may produce various alcohols or amines .

Scientific Research Applications

N-cycloheptyl-5-methylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The furan ring and the cycloheptyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cycloheptyl-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-8-9-12(16-10)13(15)14-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHDEDOAQXOKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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